N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide
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Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H28N2O3S and its molecular weight is 436.57. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Properties : The compound has been studied for its chemical synthesis and properties. For instance, Niederstein and Peter (1989) explored the synthesis of N-Acylcatecholamine and 3,4-dihydro-6,7-isoquinolinediole from N-acyl-3,4-dimethoxyphenethylamines, providing insights into the chemical reactions and properties of related compounds (Niederstein & Peter, 1989).
Structural Aspects and Inclusion Compounds : Karmakar et al. (2007) studied the structural aspects of two amide-containing isoquinoline derivatives, focusing on their interaction with mineral acids and their crystalline structure. This research contributes to understanding the structural characteristics of compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide (Karmakar, Sarma, & Baruah, 2007).
Synthesis for Pharmacological Evaluation : Murayama (1958) investigated the isoquinoline cyclization of N-(3, 4-dimethoxyphenethyl)-2-ethoxycarbonylacetamide and its derivatives, which is relevant to the synthesis process of similar compounds for pharmacological evaluation (Murayama, 1958).
Cyclisation in Synthesis : King (2007) described a high-yielding cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide to a related compound, showcasing a method relevant to the synthesis of compounds like this compound (King, 2007).
Cytotoxicity and Molecular Docking : Saleh et al. (2020) explored the synthesis and cytotoxicity of novel annulated dihydroisoquinoline heterocycles. Their research includes molecular docking studies, which are crucial for understanding the interaction of these compounds with biological targets (Saleh, Hassaneen, Mohamed, & Mohamed, 2020).
Analgesic and Anti-Inflammatory Activities : Yusov et al. (2019) synthesized derivatives of 3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene-acetamide and evaluated their analgesic and anti-inflammatory activities, which is relevant to the pharmacological potential of related compounds (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-29-23-8-7-18(13-24(23)30-2)14-25(28)26-15-22(21-10-12-31-17-21)27-11-9-19-5-3-4-6-20(19)16-27/h3-8,10,12-13,17,22H,9,11,14-16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYCALCAVYOHQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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